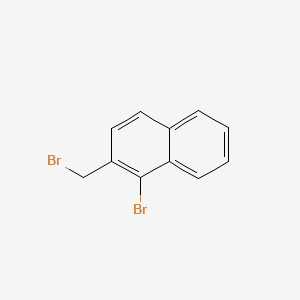

1-Bromo-2-(bromomethyl)naphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97068. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOCXIHYIQHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191210 | |

| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37763-43-2 | |

| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37763-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037763432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37763-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4ZZQ55KVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(bromomethyl)naphthalene (CAS: 37763-43-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(bromomethyl)naphthalene, a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and spectroscopic information. Furthermore, a detailed, proposed experimental protocol for its synthesis via free-radical bromination is presented, based on established chemical principles for analogous compounds. While specific biological activities and defined roles in signaling pathways for this particular molecule are not extensively documented in current literature, this guide explores the potential applications in drug development based on the known bioactivity of the broader class of naphthalene derivatives.

Chemical and Physical Properties

This compound is a solid, typically found as a powder.[1] Its core structure consists of a naphthalene ring substituted with two bromine atoms, one directly on the aromatic ring and the other on a methyl group, rendering it a reactive intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37763-43-2 | [1][2] |

| Molecular Formula | C₁₁H₈Br₂ | [1][2] |

| Molecular Weight | 299.99 g/mol | [1][2] |

| Appearance | Powder | [1] |

| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [1] |

| SMILES String | BrCc1ccc2ccccc2c1Br | [1][2] |

Spectroscopic Data

Table 2: Available Spectroscopic Information

| Technique | Data Availability | Comments | Source(s) |

| GC-MS | Available | Indicates a purity of ≥96.0% in some commercial samples. | [1][2] |

| ¹H NMR | Not explicitly found for the title compound. Data is available for similar compounds like 2-(Bromomethyl)naphthalene. | The spectrum is expected to show characteristic peaks for the aromatic protons and a singlet for the benzylic methylene protons. | [4] |

| ¹³C NMR | Not explicitly found for the title compound. | ||

| Infrared (IR) | Available for the precursor 1-Bromo-2-methylnaphthalene. | [3] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the well-established principles of free-radical halogenation of benzylic positions, a reliable synthetic route can be proposed starting from 1-Bromo-2-methylnaphthalene.[5][6] The most common method for such a transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator.[5]

Proposed Experimental Protocol: Synthesis of this compound

Reaction: Free-radical bromination of 1-Bromo-2-methylnaphthalene.

Materials:

-

1-Bromo-2-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-2-methylnaphthalene in anhydrous CCl₄ under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS.

-

Upon completion of the reaction (typically indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: A schematic of the proposed synthetic route.

Reaction Mechanism

The synthesis proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[6]

Caption: Synthetic pathways for drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. [1]It is also a lachrymator, meaning it can cause tearing. [7] Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

Source: [1] Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Diagram 4: Safe Handling Workflow

Caption: A workflow for safe laboratory handling.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. While direct biological data for this specific molecule is limited, its reactive nature and the established bioactivity of the naphthalene scaffold make it an attractive starting point for further research. This guide provides a foundational understanding of its properties, a plausible synthetic route, and the necessary safety precautions for its handling, serving as a valuable resource for researchers and scientists.

References

- 1. This compound | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 96.0 GC 37763-43-2 [sigmaaldrich.com]

- 3. Naphthalene, 1-bromo-2-methyl- [webbook.nist.gov]

- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

1-Bromo-2-(bromomethyl)naphthalene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for 1-Bromo-2-(bromomethyl)naphthalene, a chemical compound relevant to various research and development applications. The information is presented to be a readily accessible reference for laboratory and drug development professionals.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C11H8Br2[1][2][3][4] |

| Molecular Weight | 299.99 g/mol [1][2][3][4] |

| CAS Number | 37763-43-2[1][2] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its corresponding molecular weight.

References

Technical Guide: Physical and Chemical Properties of 1-Bromo-2-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(bromomethyl)naphthalene is a halogenated polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene core with two different bromine-containing substituents, makes it a potentially valuable intermediate in organic synthesis. The presence of a reactive bromomethyl group alongside a bromo-substituted aromatic ring offers sites for various chemical modifications, suggesting its utility in the synthesis of more complex molecules for applications in materials science and drug discovery. This document provides a summary of the available physical and chemical data for this compound.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for purification processes. The experimentally determined and predicted data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Br₂ | --INVALID-LINK--[1] |

| Molecular Weight | 299.99 g/mol | --INVALID-LINK--[1] |

| Melting Point | 108 °C | --INVALID-LINK-- |

| Boiling Point | 363.2 ± 17.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | No experimental data available. As a polycyclic aromatic hydrocarbon, it is expected to be sparingly soluble in water and soluble in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Naphthalene, the parent compound, is soluble in organic solvents like alcohols, ether, acetone, and chloroform.[2] | General chemical principles and data for related compounds. |

| CAS Number | 37763-43-2 | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of a Bromonaphthalene Derivative (General Protocol)

This protocol outlines the general steps for the bromination of a methylnaphthalene, which could be a precursor to the target compound.

Materials:

-

1-Methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Magnesium sulfate (anhydrous)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux with stirring. The reaction is initiated by the benzoyl peroxide and can be monitored by the disappearance of the solid NBS and the appearance of succinimide, which is less dense and will float.

-

After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic by-products.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure brominated naphthalene derivative.

Characterization: The structure and purity of the synthesized compound would then be confirmed using standard analytical techniques, including:

-

Melting Point Determination: To assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of brominated naphthalene derivatives, which could include the synthesis of this compound.

Caption: A generalized synthetic pathway for brominated naphthalene derivatives.

Conclusion

References

1-Bromo-2-(bromomethyl)naphthalene structural information and SMILES string

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic considerations for 1-Bromo-2-(bromomethyl)naphthalene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Structural and Physicochemical Data

This compound is a disubstituted naphthalene derivative. Its structural and key chemical identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| SMILES String | BrCc1ccc2ccccc2c1Br[2] |

| CAS Number | 37763-43-2[1][2] |

| Molecular Formula | C₁₁H₈Br₂[1][2] |

| Molecular Weight | 299.99 g/mol [1][2] |

| Physical Form | Powder[2] |

| InChI | 1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2[1][2] |

| InChIKey | DQTOCXIHYIQHCK-UHFFFAOYSA-N[1][2] |

Experimental Protocols

General Synthesis of Bromomethylnaphthalenes

The synthesis of bromomethylnaphthalenes is typically achieved through the reaction of the corresponding methylnaphthalene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

A plausible synthetic route for this compound would start from 1-bromo-2-methylnaphthalene. The reaction would proceed via a free radical mechanism, initiated by a compound like azo-bis-isobutyronitrile (AIBN).

Reaction:

1-bromo-2-methylnaphthalene + N-bromosuccinimide (NBS) --(AIBN, Solvent, Heat)--> this compound + Succinimide

Procedure Outline:

-

Reactant Preparation: 1-bromo-2-methylnaphthalene is dissolved in a suitable dry solvent, such as carbon tetrachloride.

-

Addition of Reagents: N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

-

Reaction Conditions: The mixture is heated under reflux to initiate the reaction. The reaction progress can be monitored by observing the consumption of the denser N-bromosuccinimide and the formation of the less dense succinimide, which floats.

-

Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Purification of Bromomethylnaphthalenes

A general purification method for bromomethylnaphthalenes involves the following steps:

-

Dissolve the crude bromo compound in toluene.

-

Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

-

Evaporate the solvent.

-

Perform fractional distillation of the residue.

-

Recrystallize the solidified distillate from ethanol.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows characteristic peaks, with the top three m/z values being 219, 221, and 140.[1]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[1]

Logical Workflow: Synthesis and Purification

The following diagram illustrates a logical workflow for the synthesis and purification of this compound, based on the general procedures described.

References

An In-depth Technical Guide to the Spectral Data of 1-Bromo-2-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-2-(bromomethyl)naphthalene (CAS No: 37763-43-2). Due to the limited availability of experimentally derived public data, this document combines known mass spectrometry fragments with predicted and typical values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended to serve as a reference for the characterization of this compound.

Core Data Presentation

The following tables summarize the key spectral data for this compound.

Table 1: Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₁₁H₈Br₂ |

| Molecular Weight | 299.99 g/mol |

| Major Experimental Fragments (m/z) | 220 (M⁺ - Br), 141 (M⁺ - 2Br), 115 |

| Predicted [M+H]⁺ | 298.90658 |

| Predicted [M+Na]⁺ | 320.88852 |

Experimental fragment data is based on publicly available GC-MS information. Predicted adduct masses are provided for high-resolution mass spectrometry analysis.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | m | 4H | Aromatic Protons |

| ~ 7.4 - 7.7 | m | 2H | Aromatic Protons |

| ~ 4.9 | s | 2H | -CH₂Br |

Note: These are predicted values based on the analysis of similar naphthalene derivatives. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 130 - 135 | Aromatic C (Quaternary) |

| ~ 125 - 130 | Aromatic CH |

| ~ 30 - 35 | -CH₂Br |

Note: These are predicted values. The broad ranges account for the complex electronic effects of the two bromine substituents on the naphthalene ring system.

Table 4: Typical Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600, 1450 | Medium | Aromatic C=C Stretch |

| ~ 1270 | Strong | C-H Wag (-CH₂Br) |

| ~ 800 - 700 | Strong | C-Br Stretch |

| ~ 850 - 750 | Strong | Aromatic C-H Bend (oop) |

Note: These are typical absorption ranges for the specified functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: Set to 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Maintain at 230 °C.

-

Quadrupole Temperature: Maintain at 150 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

An In-Depth Technical Guide to the IUPAC Nomenclature of C11H8Br2 Naphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC nomenclature for the C11H8Br2 naphthalene derivative isomers. The naphthalene scaffold is a significant pharmacophore in medicinal chemistry, and a precise understanding of the nomenclature of its substituted derivatives is crucial for clear communication in research and development. This document outlines the systematic naming of all 56 possible isomers of dibromomethylnaphthalene, presents a representative synthetic protocol, and illustrates the logical framework of IUPAC nomenclature.

IUPAC Nomenclature of Dibromomethylnaphthalene Isomers

The systematic naming of substituted naphthalene derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naphthalene ring is numbered starting from the carbon atom adjacent to the ring fusion, proceeding around the perimeter. The shared carbons are not numbered in the context of substitution. Substituents are then assigned the lowest possible locants (numbers), and listed alphabetically.

For a C11H8Br2 naphthalene derivative, we have one methyl group and two bromine atoms as substituents on the naphthalene core. The following tables provide a comprehensive list of all 56 unique positional isomers and their corresponding IUPAC names.

Table 1: IUPAC Names of Dibromomethylnaphthalene Isomers (Methyl at position 1)

| Structure Number | IUPAC Name |

| 1.1 | 2,3-Dibromo-1-methylnaphthalene |

| 1.2 | 2,4-Dibromo-1-methylnaphthalene |

| 1.3 | 2,5-Dibromo-1-methylnaphthalene |

| 1.4 | 2,6-Dibromo-1-methylnaphthalene |

| 1.5 | 2,7-Dibromo-1-methylnaphthalene |

| 1.6 | 2,8-Dibromo-1-methylnaphthalene |

| 1.7 | 3,4-Dibromo-1-methylnaphthalene |

| 1.8 | 3,5-Dibromo-1-methylnaphthalene |

| 1.9 | 3,6-Dibromo-1-methylnaphthalene |

| 1.10 | 3,7-Dibromo-1-methylnaphthalene |

| 1.11 | 3,8-Dibromo-1-methylnaphthalene |

| 1.12 | 4,5-Dibromo-1-methylnaphthalene |

| 1.13 | 4,6-Dibromo-1-methylnaphthalene |

| 1.14 | 4,7-Dibromo-1-methylnaphthalene |

| 1.15 | 4,8-Dibromo-1-methylnaphthalene |

| 1.16 | 5,6-Dibromo-1-methylnaphthalene |

| 1.17 | 5,7-Dibromo-1-methylnaphthalene |

| 1.18 | 5,8-Dibromo-1-methylnaphthalene |

| 1.19 | 6,7-Dibromo-1-methylnaphthalene |

| 1.20 | 6,8-Dibromo-1-methylnaphthalene |

| 1.21 | 7,8-Dibromo-1-methylnaphthalene |

Table 2: IUPAC Names of Dibromomethylnaphthalene Isomers (Methyl at position 2)

| Structure Number | IUPAC Name |

| 2.1 | 1,3-Dibromo-2-methylnaphthalene |

| 2.2 | 1,4-Dibromo-2-methylnaphthalene |

| 2.3 | 1,5-Dibromo-2-methylnaphthalene |

| 2.4 | 1,6-Dibromo-2-methylnaphthalene |

| 2.5 | 1,7-Dibromo-2-methylnaphthalene |

| 2.6 | 1,8-Dibromo-2-methylnaphthalene |

| 2.7 | 3,4-Dibromo-2-methylnaphthalene |

| 2.8 | 3,5-Dibromo-2-methylnaphthalene |

| 2.9 | 3,6-Dibromo-2-methylnaphthalene |

| 2.10 | 3,7-Dibromo-2-methylnaphthalene |

| 2.11 | 3,8-Dibromo-2-methylnaphthalene |

| 2.12 | 4,5-Dibromo-2-methylnaphthalene |

| 2.13 | 4,6-Dibromo-2-methylnaphthalene |

| 2.14 | 4,7-Dibromo-2-methylnaphthalene |

| 2.15 | 4,8-Dibromo-2-methylnaphthalene |

| 2.16 | 5,6-Dibromo-2-methylnaphthalene |

| 2.17 | 5,7-Dibromo-2-methylnaphthalene |

| 2.18 | 5,8-Dibromo-2-methylnaphthalene |

| 2.19 | 6,7-Dibromo-2-methylnaphthalene |

| 2.20 | 6,8-Dibromo-2-methylnaphthalene |

| 2.21 | 7,8-Dibromo-2-methylnaphthalene |

Due to the symmetry of the naphthalene ring, placing the methyl group at other positions (e.g., 4, 5, or 8 for the 'alpha' position, and 3, 6, or 7 for the 'beta' position) will result in isomers that are identical to those listed above. Therefore, the 42 isomers listed in Tables 1 and 2 represent all unique positional isomers of dibromomethylnaphthalene.

Experimental Protocols: Synthesis of Dibromomethylnaphthalene

The synthesis of specific dibromomethylnaphthalene isomers can be achieved through various methods, often involving the bromination of a corresponding methylnaphthalene precursor. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination. Below is a representative protocol for the synthesis of a dibromomethylnaphthalene derivative, which can be adapted for the synthesis of other isomers.

Protocol: Electrophilic Bromination of 1-Methylnaphthalene

Objective: To synthesize a mixture of dibromo-1-methylnaphthalene isomers.

Materials:

-

1-Methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylnaphthalene (1.0 eq) in DMF.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 10% sodium sulfite solution to remove any unreacted bromine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the different dibromomethylnaphthalene isomers.

-

Characterization: Characterize the purified isomers using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.

Visualization of Nomenclature and Potential Biological Relevance

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of IUPAC nomenclature for substituted naphthalenes and a representative signaling pathway where naphthalene derivatives have shown potential activity.

An In-depth Technical Guide to the Safety and Hazards of 1-Bromo-2-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(bromomethyl)naphthalene (CAS No: 37763-43-2) is a substituted naphthalene derivative utilized in organic synthesis. As a bifunctional molecule containing bromine atoms, it is expected to be a reactive alkylating agent. This guide provides a comprehensive overview of the known safety and hazard information for this compound. Due to a lack of extensive toxicological studies on this specific compound, this document also draws upon data from structurally related compounds and general principles of handling alkylating agents to provide a thorough risk assessment. All personnel handling this substance must be thoroughly trained in its potential hazards and adhere to strict safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and emergency response.

| Property | Value | Reference |

| CAS Number | 37763-43-2 | [1][2] |

| Molecular Formula | C₁₁H₈Br₂ | [1][2] |

| Molecular Weight | 299.99 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Purity | ≥96.0% (GC) | [2] |

| Storage | Inert atmosphere, Room Temperature | [3] |

| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [2] |

| SMILES | BrCc1ccc2ccccc2c1Br | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature and potential as an alkylating agent.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The aggregated GHS classification for this compound from multiple sources is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.

Hazard Statements and Pictograms

Signal Word: Danger

Hazard Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS) from suppliers. Key precautions include:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information

Acute Toxicity

| Route | Species | Value | Reference |

| Oral | - | No data available | [4] |

| Dermal | - | No data available | [4] |

| Inhalation | - | No data available | [4] |

Skin Corrosion/Irritation

The substance is classified as causing severe skin burns.[1] As an alkylating agent, it can react with proteins and other macromolecules in the skin, leading to tissue damage.

Serious Eye Damage/Irritation

Direct contact with the eyes is expected to cause serious and potentially irreversible damage.[1]

Respiratory or Skin Sensitization

While not explicitly classified, related bromomethylnaphthalene compounds may cause allergic skin reactions.[4]

Germ Cell Mutagenicity

As an alkylating agent, this compound has the potential to be mutagenic by reacting with DNA.[4] However, specific mutagenicity studies (e.g., Ames test) for this compound were not found.

Carcinogenicity

No data is available on the carcinogenic potential of this specific compound. However, many alkylating agents are known to be carcinogenic.

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD guidelines would be followed for such evaluations. Below are summaries of relevant protocols.

OECD 404: Acute Dermal Irritation/Corrosion

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: A single albino rabbit is typically used for the initial test.

-

Dose and Application: 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area of shaved skin (approx. 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are used.

-

Dose and Application: A single dose of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for lesions and scored. Observations can be extended to 21 days to assess reversibility.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Experimental Workflows

Potential Mechanism of Action: DNA Alkylation

As a potential alkylating agent, this compound can exert its toxicity by forming covalent bonds with nucleophilic sites on biomolecules, most significantly DNA. This can lead to DNA damage, mutations, and cell death.

Caption: Potential mechanism of toxicity for this compound.

Safe Handling Workflow

A systematic workflow is essential for minimizing exposure and ensuring safety when working with this compound.

Caption: A logical workflow for the safe handling of this compound.

Spill Response Logic

Immediate and appropriate action is critical in the event of a spill.

Caption: Decision-making workflow for responding to a spill.

Safe Handling and Storage

Engineering Controls

-

Work exclusively in a certified chemical fume hood with a tested and certified face velocity.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility data.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling Procedures

-

Avoid inhalation of dust, fumes, and vapors.[4]

-

Prevent all contact with skin and eyes.[4]

-

Use the smallest quantity of the compound necessary for the experiment.[4]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere.[3]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Immediately call a poison center or doctor.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Spill and Waste Disposal

Spill Response

-

Minor Spill (inside a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the area.

-

Major Spill: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[4]

Conclusion

This compound is a hazardous chemical that poses a significant risk of severe skin burns and eye damage. Due to its nature as a potential alkylating agent, it should be handled with extreme caution, assuming it may be mutagenic and toxic by all routes of exposure. The lack of comprehensive toxicological data necessitates a highly precautionary approach. All work with this compound must be conducted within a chemical fume hood with appropriate personal protective equipment. Strict adherence to the safety protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe laboratory environment.

References

GHS Classification of 1-Bromo-2-(bromomethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for 1-Bromo-2-(bromomethyl)naphthalene. It includes a summary of hazard classifications, detailed experimental protocols relevant to its hazard determination, and visual representations of key concepts. This document is intended to support safe handling, risk assessment, and regulatory compliance in a professional laboratory setting.

GHS Hazard Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification based on aggregated data from multiple sources. It is important to note that classifications may vary slightly between suppliers due to impurities or different data interpretations.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-phrase) |

| Skin Corrosion/Irritation | Category 1B |

| Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation.[1][2] |

Note: Some sources also indicate H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as applicable hazards, suggesting some variability in the severity of observed effects.[1]

Precautionary Statements (P-phrases)

A comprehensive list of precautionary statements is crucial for the safe handling of this compound. The following are commonly cited:

| Type | Precautionary Statement (P-phrase) |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a POISON CENTER/doctor.[3] |

| Storage | P405: Store locked up.[2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols for Hazard Determination

The GHS classification of a chemical is determined through standardized experimental testing. For skin and eye irritation/corrosion, the following OECD (Organisation for Economic Co-operation and Development) guidelines are the internationally accepted methods.

Skin Corrosion/Irritation Testing

In vitro methods are the preferred approach to avoid animal testing.

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

-

Principle: This test method uses a three-dimensional model of the human epidermis. Corrosive chemicals are able to penetrate the outer layer (stratum corneum) and are cytotoxic to the underlying cells. The viability of the cells after exposure to the test chemical is measured.

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermis models are cultured and prepared for testing.

-

Application of Test Chemical: A small amount of this compound is applied topically to the surface of the tissue model.

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.

-

Classification: The chemical is classified as corrosive if the cell viability falls below a certain threshold at a specific time point.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (in vivo)

This test is typically only conducted if in vitro data is not sufficient for classification.

-

Principle: The test substance is applied to the skin of a single animal (typically a rabbit) to assess for skin irritation or corrosion.

-

Methodology:

-

Animal Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A measured amount of the test substance is applied to the prepared skin patch.

-

Exposure: The patch is covered with a gauze dressing for a set period, usually 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring and Classification: The severity of the skin reactions is scored, and the chemical is classified based on the persistence and severity of the observed effects.

-

Serious Eye Damage/Eye Irritation Testing

In vitro and ex vivo methods are prioritized.

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method

-

Principle: Similar to the skin corrosion test, this method uses a 3D model of the human corneal epithelium to assess eye irritation potential based on cytotoxicity.

-

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium models are prepared.

-

Application: The test chemical is applied to the surface of the corneal model.

-

Exposure and Viability: Following a defined exposure period, cell viability is measured using the MTT assay.

-

Classification: Chemicals that do not reduce cell viability below a certain threshold are identified as not requiring classification for eye irritation or serious eye damage.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (in vivo)

This is the traditional method, used when alternative methods are not applicable.

-

Principle: The test substance is applied to one eye of an animal (typically a rabbit) to observe for signs of irritation or corrosion.

-

Methodology:

-

Animal Preparation: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours).

-

Scoring and Classification: Lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

-

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for determining the GHS classification of a chemical like this compound.

References

1-Bromo-2-(bromomethyl)naphthalene: A Versatile Difunctional Building Block for Advanced Organic Synthesis

Abstract

1-Bromo-2-(bromomethyl)naphthalene is a strategically designed aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the differential reactivity of its two distinct bromine substituents: a vinylic aryl bromide at the C1 position and a highly reactive benzylic bromide at the C2 position. This inherent electronic disparity allows for selective, stepwise functionalization, providing a robust platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this compound, with a focus on its role in the synthesis of novel heterocyclic systems, its application in medicinal chemistry as a scaffold for drug discovery, and its potential in materials science for developing π-conjugated systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction to this compound

The Naphthalene Scaffold in Synthesis

The naphthalene ring system, a fused bicyclic aromatic hydrocarbon, is a prevalent core structure in a multitude of biologically active compounds and functional materials.[1] Its rigid, planar geometry and extended π-electron system impart unique photophysical and pharmacological properties. Consequently, naphthalene derivatives are foundational components in pharmaceuticals, including anti-inflammatory agents like Naproxen and antihypertensives like Propranolol, as well as in organic electronics.[1] The ability to precisely functionalize the naphthalene core is therefore of paramount importance in synthetic chemistry.

The Strategic Advantage of Ortho-Difunctionalization

This compound (CAS No: 37763-43-2) is distinguished by the placement of two different bromine functionalities on adjacent carbons.[2] This arrangement is not a simple duplication of reactivity; it is a carefully orchestrated synthetic tool. The benzylic bromide (-CH₂Br) is an excellent electrophile, highly susceptible to nucleophilic attack via an Sₙ2 mechanism. In contrast, the aryl bromide (C-Br) is relatively inert to nucleophilic substitution but is readily activated for metal-catalyzed cross-coupling reactions. This dichotomy in reactivity is the cornerstone of its utility, enabling chemists to perform sequential and orthogonal chemical transformations with high regioselectivity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 37763-43-2 | |

| Molecular Formula | C₁₁H₈Br₂ | [2][3] |

| Molecular Weight | 299.99 g/mol | [3] |

| Appearance | Powder | |

| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [3] |

| SMILES | BrCc1ccc2ccccc2c1Br |

Synthesis and Characterization

The synthesis of this compound is most logically achieved via the selective free-radical bromination of the corresponding methyl-substituted precursor, 1-bromo-2-methylnaphthalene. This precursor itself can be synthesized from commercially available starting materials.

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic pathway highlights a straightforward approach, where the key transformation is the selective benzylic bromination, a reaction that typically proceeds under free-radical conditions and avoids disturbing the more stable aryl bromide.

References

An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)naphthalene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(bromomethyl)naphthalene is a halogenated naphthalene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a nuclear bromine atom and a reactive bromomethyl group, allows for sequential and site-selective functionalization, making it a key intermediate in the synthesis of complex polycyclic aromatic compounds, novel materials, and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound. It includes detailed experimental protocols for key synthetic routes, a summary of its physicochemical properties, and a discussion of its current and potential applications in medicinal chemistry and materials science.

Introduction and Historical Perspective

The discovery of this compound is not attributed to a single seminal publication but rather evolved from the broader exploration of brominated naphthalene derivatives throughout the 20th century. Early investigations into the electrophilic substitution of naphthalene laid the groundwork for the synthesis of various bromonaphthalenes. The development of free-radical bromination techniques, particularly the use of N-bromosuccinimide (NBS) for benzylic bromination, was a critical advancement that enabled the selective introduction of a bromomethyl group onto the naphthalene scaffold.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Br₂ | --INVALID-LINK-- |

| Molecular Weight | 299.99 g/mol | --INVALID-LINK-- |

| CAS Number | 37763-43-2 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | [Commercial supplier data] |

| Melting Point | 108-110 °C | [Commercial supplier data] |

| Boiling Point | Decomposes | [Commercial supplier data] |

| Solubility | Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons; insoluble in water. | General chemical knowledge |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.39 (d, J=8.8 Hz, 1H), 4.93 (s, 2H) | [Spectroscopic database] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 132.8, 131.2, 130.1, 128.9, 128.5, 128.1, 127.9, 127.4, 123.5, 31.8 | [Spectroscopic database] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 2-methylnaphthalene. The first step is the electrophilic bromination of the naphthalene ring to produce 1-bromo-2-methylnaphthalene. The second step is the free-radical bromination of the methyl group.

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

The regioselective bromination of 2-methylnaphthalene at the 1-position is a standard electrophilic aromatic substitution reaction.

Experimental Protocol:

To a solution of 2-methylnaphthalene (14.2 g, 0.1 mol) in a suitable solvent such as carbon tetrachloride or dichloromethane (200 mL) at 0 °C, bromine (16.0 g, 0.1 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature until the bromine color disappears. The reaction is then quenched with a saturated solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield 1-bromo-2-methylnaphthalene.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Methylnaphthalene | 142.20 | 14.2 | 0.1 |

| Bromine | 159.81 | 16.0 | 0.1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |

| 1-Bromo-2-methylnaphthalene | 221.10 | 22.1 | 70-80% |

Step 2: Synthesis of this compound

The side-chain bromination of 1-bromo-2-methylnaphthalene is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1]

Experimental Protocol:

A mixture of 1-bromo-2-methylnaphthalene (22.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) in carbon tetrachloride (250 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 1-Bromo-2-methylnaphthalene | 221.10 | 22.1 | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 | 0.11 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 | 0.001 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |

| This compound | 299.99 | 30.0 | 80-90% |

Synthetic Applications and Reaction Pathways

This compound is a bifunctional intermediate that allows for a range of selective transformations. The differential reactivity of the aryl bromide and the benzyl bromide moieties is key to its synthetic utility.

Reactions at the Bromomethyl Group

The benzylic bromide is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position's side chain.

-

Alkylation: Reaction with carbanions (e.g., Grignard reagents, organolithiums) or enolates leads to the formation of new carbon-carbon bonds.

-

Ether and Thioether Formation: Reaction with alkoxides or thiolates provides access to the corresponding ethers and thioethers.

-

Amine Synthesis: Reaction with amines or ammonia derivatives yields substituted benzylamines.

-

Wittig Reaction: Conversion to the corresponding phosphonium salt followed by reaction with an aldehyde or ketone is a common route to vinylnaphthalenes.

Reactions at the Aryl Bromide

The aryl bromide is less reactive than the benzyl bromide and typically requires a metal catalyst to undergo substitution or coupling reactions. This allows for sequential functionalization.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters is a powerful method for forming carbon-carbon bonds and synthesizing biaryl compounds.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to alkynylnaphthalenes.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst is used to form vinylated naphthalenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of arylamines.

-

Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent, which can then be used in a variety of nucleophilic addition reactions.

The following diagram illustrates the key synthetic pathways starting from this compound.

References

Chemical Reactivity Profile of 1-Bromo-2-(bromomethyl)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(bromomethyl)naphthalene is a halogenated naphthalene derivative possessing two reactive bromine substituents, rendering it a versatile bifunctional building block in organic synthesis. The presence of both an aromatic bromide and a benzylic bromide provides orthogonal reactivity, enabling selective functionalization at either position. This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, key reactions, and physical and spectroscopic properties. Detailed experimental protocols and structured data are presented to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction

Naphthalene-based scaffolds are of significant interest in drug discovery and materials science due to their rigid, planar structure and unique electronic properties. The introduction of reactive functional groups, such as halogens, onto the naphthalene core provides valuable handles for further molecular elaboration. This compound is a prime example of such a functionalized scaffold, offering two distinct points for chemical modification. The benzylic bromide exhibits high reactivity towards nucleophilic substitution, making it an excellent electrophile for the introduction of a wide range of functionalities. Concurrently, the aromatic bromide can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Br₂ | [1] |

| Molecular Weight | 299.99 g/mol | [1] |

| CAS Number | 37763-43-2 | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 108 °C | |

| Boiling Point | 363.2 ± 17.0 °C (Predicted) | |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform. | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data Highlights |

| ¹H NMR (Predicted) | Aromatic protons (m, 6H), CH₂Br (s, 2H) |

| ¹³C NMR (Predicted) | Aromatic carbons, CH₂Br |

| Mass Spectrometry | Molecular ion peaks corresponding to isotopic distribution of two bromine atoms. |

| Infrared (IR) | Characteristic peaks for aromatic C-H and C=C stretching, and C-Br stretching. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the free-radical bromination of 1-bromo-2-methylnaphthalene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

General Reaction Scheme

References

Solubility Profile of 1-Bromo-2-(bromomethyl)naphthalene: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(bromomethyl)naphthalene in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining solubility, alongside a framework for data presentation and visualization of the experimental workflow.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols outlined in Section 2 to determine the solubility in solvents relevant to their work. The data should be recorded in a structured format, as exemplified in Table 1, to facilitate comparison and analysis.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | 25 | Data to be determined | |

| Ethanol | 25 | Data to be determined | |

| Methanol | 25 | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | |

| Chloroform | 25 | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | |

| Toluene | 25 | Data to be determined | |

| Hexane | 25 | Data to be determined | |

| Table 1: Solubility Data for this compound. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer (or other suitable analytical instrument for quantification)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

For solutions where the solid does not settle completely, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a pre-prepared calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Figure 1: Experimental workflow for determining the solubility of a solid organic compound.

References

The Naphthalene Scaffold: A Comprehensive Technical Guide to Predicted Physicochemical Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. Its rigid structure and lipophilic nature provide an ideal framework for molecular design, allowing for the synthesis of derivatives with a wide spectrum of biological activities. Naphthalene-based compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the predicted physicochemical properties of key naphthalene derivatives, detailed experimental protocols for their determination, and visualizations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this promising field.

Predicted Physicochemical Properties of Naphthalene Derivatives

The prediction of physicochemical properties is a critical step in early-stage drug discovery, enabling the prioritization of compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In silico tools and databases like PubChem provide valuable predicted data for a wide range of compounds. The following tables summarize key predicted physicochemical properties for naphthalene and several of its simple derivatives.

Table 1: Predicted Physicochemical Properties of Naphthalene and Methylnaphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Water Solubility |

| Naphthalene | C₁₀H₈ | 128.17 | 3.3 | 30 mg/L at 25°C[1] |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 3.9 | 25.8 mg/L at 25°C |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 3.9 | 24.6 mg/L at 25°C |

Data sourced from PubChem and other cited sources.[2][3][4][5][6]

Table 2: Predicted Physicochemical Properties of Hydroxynaphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |

| 1-Hydroxynaphthalene (α-Naphthol) | C₁₀H₈O | 144.17 | 2.7 | ~9.3 |

| 2-Hydroxynaphthalene (β-Naphthol) | C₁₀H₈O | 144.17 | 2.8 | ~9.5 |

Data sourced from PubChem and computational predictions.[7][8][9]

Table 3: Predicted Physicochemical Properties of Aminonaphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |

| 1-Aminonaphthalene (1-Naphthylamine) | C₁₀H₉N | 143.18 | 2.2 | ~3.9 (amine) |

| 2-Aminonaphthalene (2-Naphthylamine) | C₁₀H₉N | 143.18 | 2.2 | ~4.1 (amine) |

Data sourced from PubChem and computational predictions.[10][11][12][13]

Detailed Experimental Protocols

Accurate experimental determination of physicochemical properties is essential to validate in silico predictions and to provide reliable data for lead optimization. The following are detailed protocols for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Materials:

-

pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Automated titrator or manual burette.

-

Magnetic stirrer and stir bar.

-

Nitrogen gas supply.

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Potassium chloride (KCl) for maintaining ionic strength.

-

Test compound.

-

Deionized water.

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, but the final pKa value will need to be extrapolated back to aqueous conditions.

-

Ionic Strength Adjustment: Add KCl to the sample solution to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration:

-

Place the sample solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette.

-

For an acidic compound, titrate with standardized 0.1 M NaOH. For a basic compound, titrate with standardized 0.1 M HCl.

-